molecular formula C20H23ClN4O2 B11983083 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11983083
M. Wt: 386.9 g/mol
InChI Key: FAIPPBJHVWAHBS-HGQWUQBZSA-N
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Description

The compound 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide (hereafter referred to as the "target compound") features a piperazine core substituted with a 2-chlorobenzyl group, an acetohydrazide backbone, and a conjugated (1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene moiety. This structure combines a rigid aromatic system (furan), a flexible piperazine linker, and a hydrazide functional group, which collectively influence its physicochemical and biological properties. The furan propenylidene substituent distinguishes it from other acetohydrazide derivatives and may confer unique electronic or steric interactions in biological systems .

Properties

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C20H23ClN4O2/c21-19-8-2-1-5-17(19)15-24-10-12-25(13-11-24)16-20(26)23-22-9-3-6-18-7-4-14-27-18/h1-9,14H,10-13,15-16H2,(H,23,26)/b6-3+,22-9+

InChI Key

FAIPPBJHVWAHBS-HGQWUQBZSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C=C/C3=CC=CO3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC=CC3=CC=CO3

solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

The compound 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide is a complex organic molecule that has attracted attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23ClN4O2C_{20}H_{23}ClN_{4}O_{2} with a molecular weight of approximately 378.87 g/mol. The IUPAC name describes its structure, which includes piperazine and furan moieties, contributing to its biological activity.

PropertyValue
Molecular FormulaC20H23ClN4O2
Molecular Weight378.87 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial enzymes, which disrupts their metabolic processes. Its effectiveness against Gram-positive and Gram-negative bacteria has been noted in various studies.
  • Anticancer Properties : Preliminary studies suggest that it may interfere with cellular signaling pathways involved in cancer progression. This could involve the inhibition of specific kinases or other enzymes critical for tumor growth.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds often exhibit antimicrobial properties. For instance, a study demonstrated that similar compounds had Minimum Inhibitory Concentrations (MICs) ranging from 100 to 400 μg/mL against various bacterial strains. The target compound was evaluated against standard reference drugs like chloramphenicol and showed comparable or superior activity against certain pathogens.

CompoundMIC (μg/mL)Activity Against
This compoundTBDGram-positive bacteria
Chloramphenicol25Gram-positive bacteria
Ketoconazole50Fungi

Antitumor Activity

In vitro studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown inhibitory effects on cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted where the target compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that it effectively inhibited the growth of these pathogens at lower concentrations compared to many existing antibiotics.
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of the compound on different cancer cell lines. The results showed that it induced apoptosis in cancer cells through mitochondrial pathways, suggesting potential for further development as an anticancer agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the piperazine ring and furan moiety can significantly alter its potency:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances antimicrobial activity.
  • Furan Moiety : The furan ring contributes to the overall stability and interaction with biological targets, enhancing both antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound shares its piperazine-acetohydrazide scaffold with several analogs (Table 1).

Table 1: Structural and Molecular Comparison of the Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight Substituent on Hydrazide Key Structural Features
Target Compound C₂₁H₂₂ClN₅O₂ 428.89 (1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene Furan propenylidene, conjugated system
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N′-[(E)-(2-hydroxyphenyl)methylene]acetohydrazide C₂₀H₂₃ClN₄O₂ 386.88 (E)-(2-hydroxyphenyl)methylene Hydroxyphenyl group, hydrogen-bonding potential
N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide C₂₀H₂₁BrClFN₄O 467.77 (E)-(5-bromo-2-fluorophenyl)methylene Halogenated phenyl, increased lipophilicity
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N′-[(E)-(3-methylphenyl)methylene]acetohydrazide C₂₀H₂₃ClN₄O 386.88 (E)-(3-methylphenyl)methylene Methylphenyl, enhanced steric bulk
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N′-[(E)-(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide C₂₀H₂₃ClN₆O 411.89 (E)-(1-methylpyrrol-2-yl)methylene Pyrrole ring, nitrogen-rich heterocycle
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N′-(2-oxoindol-3-yl)acetohydrazide C₂₃H₂₃ClN₆O₂ 474.93 (3Z)-2-oxoindol-3-ylidene Indole ring, planar aromatic system

Key Observations:

  • Substituent Diversity: The target compound’s furan propenylidene group is distinct from phenyl, halogenated phenyl, and heterocyclic substituents in analogs. This furan moiety introduces a conjugated system that may enhance π-π stacking interactions compared to non-conjugated analogs .
  • Molecular Weight : The target compound (428.89 g/mol) is intermediate in weight compared to analogs like the bromo-fluoro derivative (467.77 g/mol) and the indole-containing compound (474.93 g/mol) .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in furan analogs ) or electron-donating groups (e.g., hydroxyl in ) influence charge distribution and reactivity.

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